

6-Bromo-2,4-dimethylpyridin-3-amine CAS number and properties

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Compound of Interest

Compound Name: 6-Bromo-2,4-dimethylpyridin-3-amine

Cat. No.: B1517229

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An In-Depth Technical Guide to **6-Bromo-2,4-dimethylpyridin-3-amine**

Introduction

6-Bromo-2,4-dimethylpyridin-3-amine is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core with strategically placed bromo, amino, and methyl groups, offers multiple reaction sites for diversification. This allows for its incorporation into complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of a bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, while the amino group provides a key site for amidation, alkylation, or further heterocycle formation. The methyl groups can influence the molecule's steric and electronic properties, as well as its solubility and metabolic stability, making it a valuable scaffold for tuning the pharmacological profile of drug candidates.

This guide provides a comprehensive technical overview of **6-Bromo-2,4-dimethylpyridin-3-amine**, covering its chemical properties, plausible synthetic strategies, core reactivity, applications in drug discovery, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of **6-Bromo-2,4-dimethylpyridin-3-amine** are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

Core Identifiers

Identifier	Value	Reference
CAS Number	897733-12-9	[1] [2]
Molecular Formula	C ₇ H ₉ BrN ₂	[1]
Molecular Weight	201.06 g/mol	[1]
Synonyms	3-Amino-6-bromo-2,4-lutidine	[1]
InChIKey	FLDDNTAAWZHAOT- UHFFFAOYSA-N	
SMILES	CC1=CC(Br)=NC(C)=C1N	[1]
Physical Form	Solid	

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in biological and chemical systems, aiding in drug design and process development.

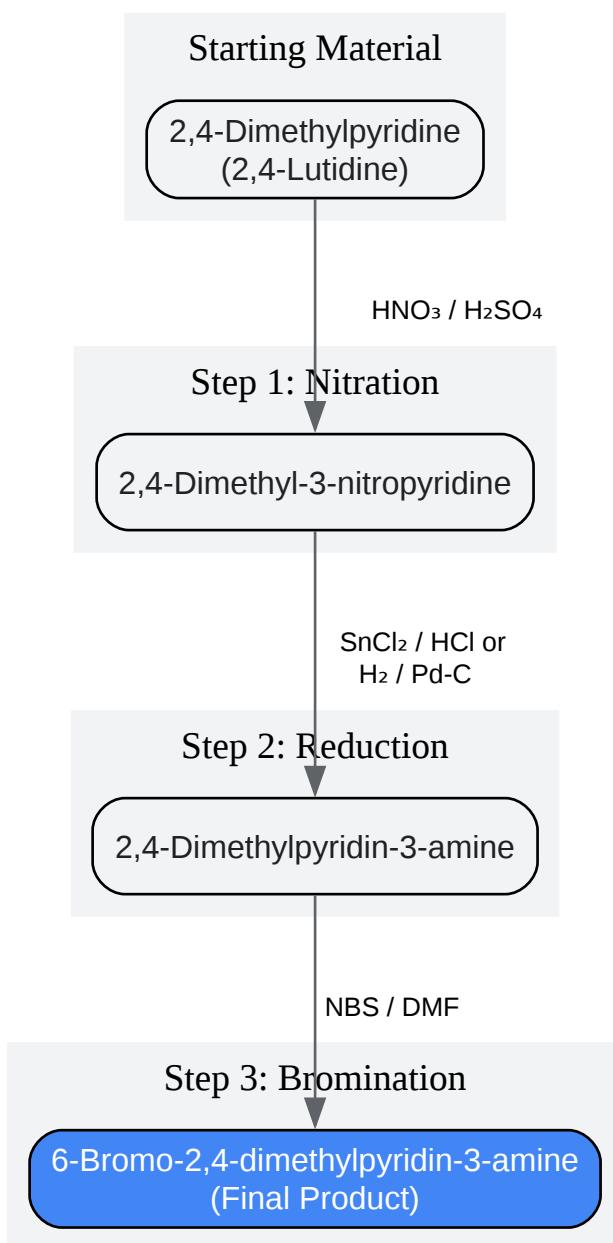
Property	Value	Reference
Topological Polar Surface Area (TPSA)	38.91 Å ²	[1]
LogP (octanol-water partition coefficient)	2.04	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	0	[1]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for **6-Bromo-2,4-dimethylpyridin-3-amine** are not extensively published, a logical and efficient pathway can be proposed based on established heterocyclic chemistry principles. A common strategy involves the functionalization of a pre-existing 2,4-dimethylpyridine (2,4-lutidine) core.

A plausible multi-step synthesis would proceed as follows:

- Nitration: The 2,4-lutidine starting material is first nitrated to introduce a nitro group onto the pyridine ring, typically at the 3-position due to the directing effects of the methyl groups.
- Reduction: The resulting 2,4-dimethyl-3-nitropyridine is then reduced to the corresponding amine, 2,4-dimethylpyridin-3-amine. Common reducing agents for this transformation include SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, or iron in acetic acid.
- Bromination: The final step is the selective bromination of the 2,4-dimethylpyridin-3-amine. The amino group is a strong activating group, directing the electrophilic bromine to an ortho or para position. In this case, bromination occurs at the 6-position. A common reagent for this type of selective bromination is N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile.^[3]

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Caption: Plausible synthetic workflow for **6-Bromo-2,4-dimethylpyridin-3-amine**.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of **6-Bromo-2,4-dimethylpyridin-3-amine** stems from its bifunctional nature. The bromine atom and the amino group serve as orthogonal reactive handles for constructing more complex molecules, a strategy central to modern drug discovery.

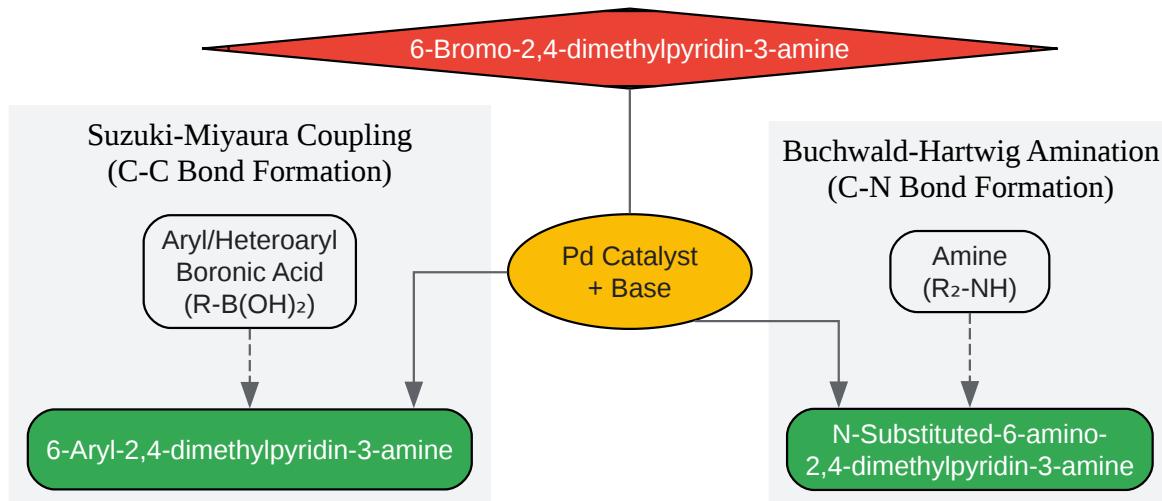
Role as a Bifunctional Building Block

The molecule's true power lies in its capacity to undergo sequential or selective reactions. The bromine atom at the 6-position is highly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions. The amino group at the 3-position can act as a nucleophile. This orthogonality allows chemists to first build out one part of a target molecule using the bromo group, and then use the amine for a subsequent transformation, or vice-versa.

Key Transformations in Medicinal Chemistry

Two of the most powerful applications for this building block are Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.^[4] These methods are cornerstones of pharmaceutical synthesis for their reliability and broad substrate scope.

- **Suzuki-Miyaura Coupling:** This reaction forms a carbon-carbon bond by coupling the bromine atom with an organoboron reagent (e.g., a boronic acid or ester). This is an exceptionally effective method for introducing aryl or heteroaryl groups, which are prevalent motifs in kinase inhibitors and other targeted therapies.^{[4][5]} The methyl groups on the pyridine ring can provide steric hindrance that influences coupling efficiency and can also be used to fine-tune interactions with the biological target.
- **Buchwald-Hartwig Amination:** This reaction forms a carbon-nitrogen bond, coupling the bromine atom with a primary or secondary amine. It is instrumental in synthesizing N-aryl or N-heteroaryl aminopyridines, core structures in many biologically active compounds.^[4]



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Caption: Key cross-coupling applications in drug discovery.

Analytical Characterization

Confirming the identity and purity of **6-Bromo-2,4-dimethylpyridin-3-amine** requires standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The spectrum should show distinct signals for the aromatic proton on the pyridine ring, the amine (NH_2) protons (which may be broad), and two sharp singlets for the non-equivalent methyl groups at the 2- and 4-positions.
 - ^{13}C NMR: The spectrum will display seven unique carbon signals corresponding to the seven carbon atoms in the molecule.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (^{19}Br and ^{81}Br are in an approximate 1:1 ratio), showing two peaks of nearly equal intensity separated by 2 Da (e.g., M^+ and $M+2$). Predicted collision cross-section (CCS) values can further aid in identification.^[6]

Predicted Mass Spectrometry Data

Adduct	m/z (mass-to-charge ratio)	Predicted CCS (Å ²)
[M+H] ⁺	201.00218	132.7
[M+Na] ⁺	222.98412	145.9
[M-H] ⁻	198.98762	138.1
[M+NH ₄] ⁺	218.02872	154.4

Data sourced from
PubChemLite.[\[6\]](#)

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information

Category	Information	Reference
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	[7]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[7]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7] [8] [9]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles (EN 166), and chemical-resistant gloves.[\[8\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[8\]](#)[\[9\]](#)
- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 4°C, and the material should be protected from light.[\[1\]](#)[\[9\]](#)

- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[8]
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[8]
 - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]
 - Inhalation: Move to fresh air. If not breathing, give artificial respiration.[8]

Conclusion

6-Bromo-2,4-dimethylpyridin-3-amine is a valuable and strategic intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactive sites—the bromine atom amenable to cross-coupling and the nucleophilic amino group—provide chemists with a robust platform for molecular elaboration. Its utility in constructing core scaffolds for pharmaceutically relevant molecules, particularly through established and reliable synthetic methodologies like Suzuki and Buchwald-Hartwig couplings, underscores its importance in drug discovery and development programs. Adherence to proper safety and handling protocols is crucial when working with this compound to ensure both experimental success and personal safety.

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